molecular formula C18H16BrN3O3S B11354499 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11354499
M. Wt: 434.3 g/mol
InChI Key: UARLMKBPXMWTFB-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide, often referred to as B4 , is a pyrazoline derivative with a heterocyclic structure. Pyrazolines have gained attention due to their diverse biological and pharmacological activities . B4’s molecular formula is C18H16BrN3O4S, and its structure consists of a thiadiazole ring, a bromophenyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes:: B4 can be synthesized through various routes. One common method involves the reaction of 4-bromophenylhydrazine with 2,4-dimethoxybenzaldehyde to form the corresponding hydrazone. Cyclization of this hydrazone with thiosemicarbazide leads to the formation of the thiadiazole ring. Subsequent acylation with chloroacetyl chloride yields B4.

Reaction Conditions::

    Hydrazone Formation: 4-bromophenylhydrazine reacts with 2,4-dimethoxybenzaldehyde in ethanol or another suitable solvent.

    Thiadiazole Cyclization: The hydrazone is cyclized with thiosemicarbazide in the presence of a base (e.g., sodium hydroxide).

    Acylation: Chloroacetyl chloride is used for acylation.

Industrial Production:: While B4 is not widely produced industrially, its synthesis can be scaled up using similar methods.

Chemical Reactions Analysis

B4 undergoes several reactions:

    Oxidation: B4 can be oxidized under suitable conditions.

    Reduction: Reduction of the carbonyl group in the propanamide moiety is possible.

    Substitution: The bromophenyl group can undergo substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: The major products vary based on the reaction type.

Scientific Research Applications

B4’s applications span multiple fields:

    Chemistry: B4 serves as a building block for designing new pyrazoline derivatives.

    Biology: It may exhibit antimicrobial, antiparasitic, and antioxidant properties.

    Medicine: Research explores its potential as an antidepressant, anticonvulsant, or antitumor agent.

    Industry: B4’s unique structure may inspire novel drug development.

Mechanism of Action

The exact mechanism by which B4 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

B4’s uniqueness lies in its combination of the bromophenyl group, thiadiazole ring, and propanamide functionality. Similar compounds include other pyrazolines and thiazoles .

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C18H16BrN3O3S/c1-11(25-15-6-4-3-5-14(15)24-2)17(23)21-18-20-16(22-26-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,21,22,23)

InChI Key

UARLMKBPXMWTFB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3OC

Origin of Product

United States

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